Cas no 190274-01-2 (7-Fluoroquinazolin-2-amine)

7-Fluoroquinazolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 7-Fluoroquinazolin-2-amine
- 2-Quinazolinamine,7-fluoro-(9CI)
- 2-Amino-7-fluoroquinazoline
- 7-FLUORO-2-QUINAZOLINAMINE
- 7-FLUORO-QUINAZOLIN-2-YLAMINE
- LEJSJPUMRRROQB-UHFFFAOYSA-N
- AS-6503
- MFCD09264074
- DTXSID00440649
- FT-0684316
- EN300-1162540
- SY031665
- 190274-01-2
- 2-QUINAZOLINAMINE, 7-FLUORO-
- 2-Quinazolinamine,7-fluoro-
- AC5051
- A4198
- J-519257
- AMY36635
- AKOS006331067
- SCHEMBL557993
- DB-081917
-
- MDL: MFCD09264074
- インチ: InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
- InChIKey: LEJSJPUMRRROQB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC2=NC(=N)NC=C12)F
計算された属性
- せいみつぶんしりょう: 163.05500
- どういたいしつりょう: 163.05457537g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- 密度みつど: 1.401
- ふってん: 373.659 ℃ at 760 mmHg
- フラッシュポイント: 179.783°C
- 屈折率: 1.69
- PSA: 51.80000
- LogP: 1.93230
7-Fluoroquinazolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM142446-5g |
7-Fluoroquinazolin-2-amine |
190274-01-2 | 98% | 5g |
$777 | 2021-08-05 | |
Fluorochem | 042950-1g |
2-Amino-7-fluoroquinazoline |
190274-01-2 | 95% | 1g |
£272.00 | 2022-03-01 | |
abcr | AB532548-1g |
7-Fluoro-quinazolin-2-ylamine; . |
190274-01-2 | 1g |
€452.00 | 2025-02-13 | ||
Enamine | EN300-1162540-0.05g |
7-fluoroquinazolin-2-amine |
190274-01-2 | 0.05g |
$1247.0 | 2023-07-06 | ||
Enamine | EN300-1162540-1.0g |
7-fluoroquinazolin-2-amine |
190274-01-2 | 1.0g |
$1485.0 | 2023-07-06 | ||
Enamine | EN300-1162540-0.5g |
7-fluoroquinazolin-2-amine |
190274-01-2 | 0.5g |
$1426.0 | 2023-07-06 | ||
Enamine | EN300-1162540-1000mg |
7-fluoroquinazolin-2-amine |
190274-01-2 | 1000mg |
$371.0 | 2023-10-03 | ||
A2B Chem LLC | AB11841-1g |
7-Fluoroquinazolin-2-amine |
190274-01-2 | 95%+ | 1g |
$542.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031665-5g |
2-Amino-7-fluoroquinazoline |
190274-01-2 | ≥95% | 5g |
¥5050.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0992980-10g |
7-fluoroquinazolin-2-amine |
190274-01-2 | 95% | 10g |
$1200 | 2025-02-19 |
7-Fluoroquinazolin-2-amine 関連文献
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
7-Fluoroquinazolin-2-amineに関する追加情報
7-Fluoroquinazolin-2-Amine: A Comprehensive Overview
7-Fluoroquinazolin-2-Amine (CAS No. 190274-01-2) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structural features and versatile applications, has become a focal point for researchers aiming to explore its potential in drug discovery and advanced material synthesis. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 7-fluoroquinazolin-2-amine, providing a comprehensive understanding of its significance in modern scientific research.
The chemical structure of 7-fluoroquinazolin-2-amine is characterized by a quinazoline ring system with a fluorine atom at the 7-position and an amino group at the 2-position. This arrangement imparts unique electronic and steric properties to the molecule, making it highly versatile for various applications. The quinazoline core is a well-known heterocyclic structure that has been extensively studied due to its role in natural products, pharmaceuticals, and synthetic materials. The introduction of a fluorine atom at the 7-position further enhances the compound's reactivity and selectivity, making it an attractive candidate for medicinal chemistry and material science.
Recent studies have highlighted the potential of 7-fluoroquinazolin-2-amine as a building block for constructing bioactive molecules. Researchers have demonstrated that this compound can be readily functionalized to generate derivatives with enhanced pharmacokinetic profiles and improved biological activity. For instance, fluorinated quinazolines have shown promise as inhibitors of various enzymes, including kinases and proteases, which are critical targets in the development of anti-cancer and anti-inflammatory drugs.
In addition to its role in drug discovery, 7-fluoroquinazolin-2-amine has also found applications in materials science. The compound's ability to form stable coordination complexes with metal ions has made it a valuable component in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials exhibit exceptional porosity and stability, making them ideal for gas storage, catalysis, and sensing applications.
The synthesis of 7-fluoroquinazolin-2-amine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Traditional methods often rely on nucleophilic aromatic substitution or condensation reactions, but recent advancements have introduced more efficient routes that minimize side reactions and improve scalability. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining product quality.
One of the most exciting developments in the study of 7-fluoroquinazolin-2-amine is its use as a precursor for constructing fluorescent probes. By incorporating this compound into conjugated systems, researchers have developed sensors capable of detecting specific analytes with high sensitivity and selectivity. These probes have found applications in environmental monitoring, food safety, and biomedical diagnostics.
Furthermore, 7-fluoroquinazolin-2-amine has been investigated for its potential as an advanced material in optoelectronic devices. The compound's ability to absorb light across a broad spectrum makes it a promising candidate for use in solar cells and light-emitting diodes (LEDs). Recent studies have demonstrated that derivatives of this compound can achieve high quantum yields under UV excitation, paving the way for their integration into next-generation optoelectronic devices.
In conclusion, 7-fluoroquinazolin-2-amine (CAS No. 190274-01-2) is a versatile compound with a wide range of applications across multiple scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new possibilities for this compound, it is clear that 7-fluoroquinazolin-2-amine will remain at the forefront of scientific innovation for years to come.
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